

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one chemical properties

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Compound of Interest

Compound Name: 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

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An In-depth Technical Guide to **7-Bromo-3,4-dihydro-2H-isoquinolin-1-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound that serves as a crucial intermediate and versatile building block in medicinal chemistry and pharmaceutical research. Its isoquinoline core is a privileged scaffold found in numerous biologically active molecules. The presence of a bromine atom provides a reactive handle for further chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures and novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, spectral data, synthesis protocols, and reactivity, intended for professionals in drug discovery and development.[1][2]

Chemical and Physical Properties

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is an off-white to light brown solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below, derived from computed data and experimental findings.

Property	Value	Reference
IUPAC Name	7-bromo-3,4-dihydro-2H-isoquinolin-1-one	[3]
CAS Number	891782-60-8	[1][3][4][5][6]
Molecular Formula	C ₉ H ₈ BrNO	[1][3][6]
Molecular Weight	226.07 g/mol	[1][3][6]
Appearance	Off-white to light brown solid	[1]
Melting Point	142-149 °C	[1]
Purity	≥97%	[1][5][7]
Exact Mass	224.97893 Da	[3]
XLogP3	1.9	[3]
Topological Polar Surface Area	29.1 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	0	[3]

Spectral Data

Characterization of **7-Bromo-3,4-dihydro-2H-isoquinolin-1-one** is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

- ¹H NMR (400 MHz, Chloroform-d): δ 8.35 (1H, br. s.), 7.08-7.17 (1H, m), 6.98-7.06 (1H, m), 6.95 (1H, d, J=1.98 Hz), 2.93 (2H, t, J=7.59 Hz), 2.49-2.68 (2H, m).[4]
- Mass Spectrometry (MS): m/z 226, 228 (M+H)⁺.[4] The presence of two peaks of nearly equal intensity separated by two mass units is characteristic of a compound containing one bromine atom, corresponding to its two major isotopes, ⁷⁹Br and ⁸¹Br.

Experimental Protocols

Synthesis via Schmidt Rearrangement

A common laboratory-scale synthesis of **7-Bromo-3,4-dihydro-2H-isoquinolin-1-one** involves a Schmidt rearrangement of 6-bromo-2,3-dihydro-1H-inden-1-one (6-bromoindanone).[4][8] This method is advantageous for its directness in forming the lactam ring.

Materials and Reagents:

- 6-bromo-2,3-dihydro-1H-inden-1-one
- Sodium azide (NaN_3)
- Methanesulfonic acid ($\text{CH}_3\text{SO}_3\text{H}$)
- Dichloromethane (DCM)
- 1 M Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

Procedure:

- A solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL, 231 mmol) in dichloromethane (30 mL) is prepared and cooled to 0 °C in an ice bath.[4]
- Sodium azide (0.431 g, 6.63 mmol) is added slowly to the cooled solution.[4]
- The reaction mixture is stirred for 15 hours at room temperature, allowing the rearrangement to proceed.[4]
- After the reaction is complete, the mixture is carefully quenched by the slow addition of 1 M aqueous sodium hydroxide solution (50 mL) at 0 °C.[4]

- The aqueous layer is extracted three times with dichloromethane (3 x 50 mL).[4]
- The combined organic layers are washed sequentially with water (20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[4]

Purification:

- The resulting crude residue is purified by column chromatography on silica gel. Elution is performed using a gradient of hexane-ethyl acetate (starting from 90:10) to pure ethyl acetate to afford the final product as a white solid (yield: 61%).[4]



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Caption: Synthesis workflow for **7-Bromo-3,4-dihydro-2H-isoquinolin-1-one**.

Reactivity and Applications in Drug Development

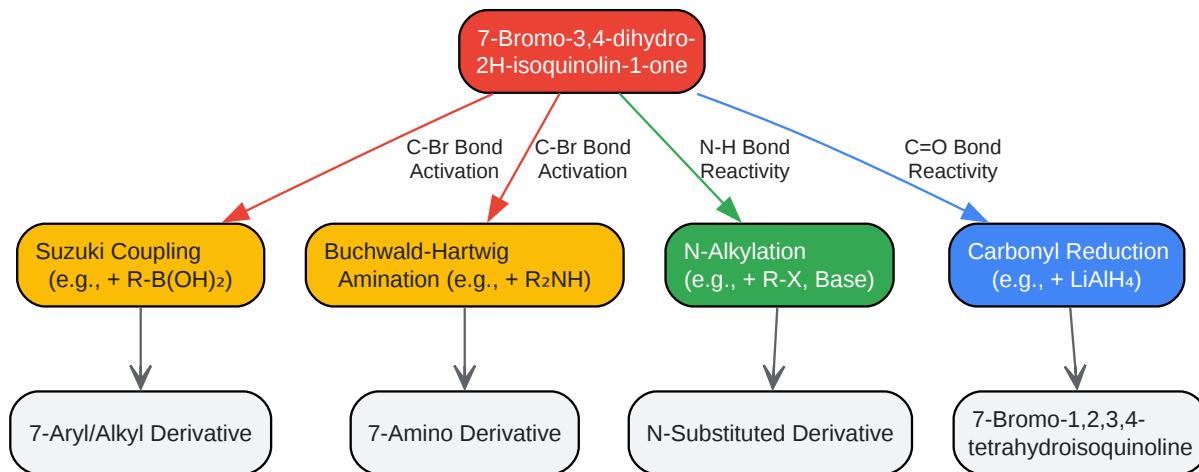
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is primarily utilized as an intermediate in organic synthesis. Its chemical reactivity is dominated by the lactam functionality and the bromo-substituted aromatic ring, making it a valuable precursor for creating diverse libraries of compounds for drug discovery.[1]

Key Reactive Sites:

- **Aryl Bromide (C7):** The bromine atom on the aromatic ring is a key site for functionalization. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a wide range of derivatives with modified pharmacological profiles.
- **Lactam Nitrogen (N2):** The N-H bond of the lactam can be deprotonated and subsequently alkylated or acylated to introduce substituents at the N2 position, further diversifying the molecular structure.

- Carbonyl Group (C1): The carbonyl group can be reduced to an alcohol or converted to a thioamide, providing another avenue for structural modification.

This compound serves as a building block for pharmaceuticals targeting a range of conditions, including neurological disorders.^[1] Its derivatives have been explored for various biological activities.



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Caption: Key reaction pathways for **7-Bromo-3,4-dihydro-2H-isoquinolin-1-one**.

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